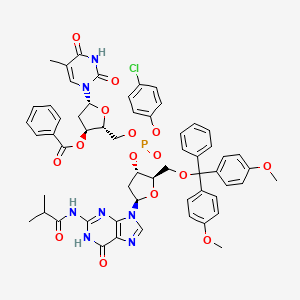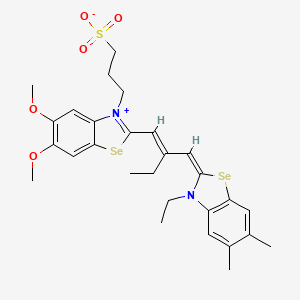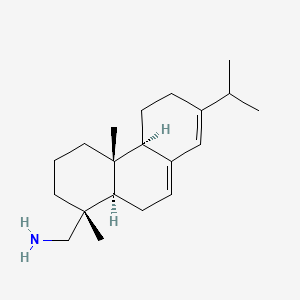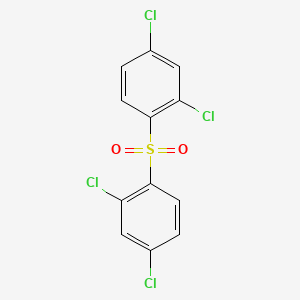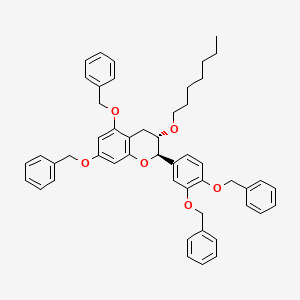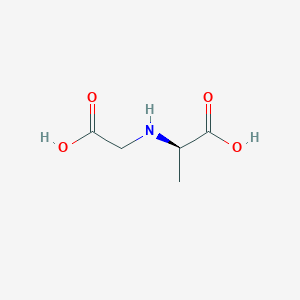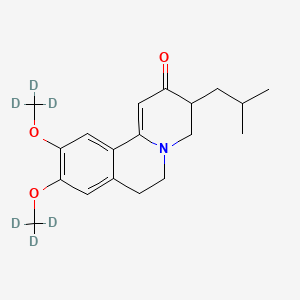
1,11b-Dedihydrotetrabenazine-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11b-Dedihydrotetrabenazine-D6 is a deuterium-labeled derivative of 1,11b-Dedihydrotetrabenazine. It is a stable isotope-labeled compound with the molecular formula C19H19D6NO3 and a molecular weight of 321.44 . This compound is primarily used in scientific research for various applications, including studies on its pharmacokinetics and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,11b-Dedihydrotetrabenazine-D6 involves the incorporation of deuterium atoms into the parent compound, 1,11b-Dedihydrotetrabenazine. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: The parent compound is subjected to a deuterium exchange reaction using deuterated solvents or reagents. This process replaces hydrogen atoms with deuterium atoms.
Purification: The resulting deuterium-labeled compound is purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the parent compound are subjected to deuterium exchange reactions.
Scale-Up Purification: Advanced chromatographic techniques are employed to purify the compound on an industrial scale.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,11b-Dedihydrotetrabenazine-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1,11b-Dedihydrotetrabenazine-D6 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of the compound in biological systems.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Employed in studies related to its effects on biological systems, including its interaction with enzymes and receptors.
Medical Research: Investigated for its potential therapeutic applications and effects on various medical conditions.
Industrial Applications: Used in the development of new drugs and chemical processes.
Mechanism of Action
The mechanism of action of 1,11b-Dedihydrotetrabenazine-D6 involves its interaction with molecular targets and pathways in biological systems. It is known to inhibit vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of neurotransmitters into synaptic vesicles . By inhibiting VMAT2, the compound depletes the levels of presynaptic dopamine, thereby affecting neurotransmission and reducing symptoms associated with conditions like Huntington’s disease .
Comparison with Similar Compounds
1,11b-Dedihydrotetrabenazine-D6 is similar to other deuterium-labeled derivatives of tetrabenazine, such as deutetrabenazine. it has unique properties due to the specific placement of deuterium atoms, which can affect its pharmacokinetics and metabolic stability . Similar compounds include:
Deutetrabenazine: Another deuterium-labeled derivative with similar applications but different deuterium placement.
Tetrabenazine: The parent compound without deuterium labeling, used for similar therapeutic purposes.
Properties
CAS No. |
2244238-17-1 |
|---|---|
Molecular Formula |
C19H25NO3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H25NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-10,12,14H,5-7,11H2,1-4H3/i3D3,4D3 |
InChI Key |
WKGNBYVLCQOPIG-LIJFRPJRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C(=C1)CCN3C2=CC(=O)C(C3)CC(C)C)OC([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2=CC1=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



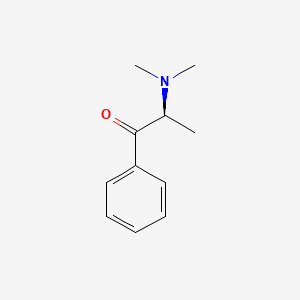
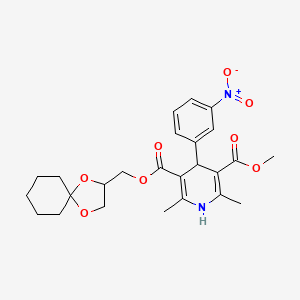
![aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B12723293.png)
